molecular formula C15H12O4 B2672460 (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620546-93-2

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2672460
CAS No.: 620546-93-2
M. Wt: 256.257
InChI Key: MGJSRZYQQFAAAR-ZSOIEALJSA-N
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Description

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic aurone derivative, a class of benzofuran-based compounds recognized as a promising scaffold in medicinal chemistry research . Aurones are structurally related to flavonoids and have demonstrated a wide spectrum of biological activities in scientific studies, including potential antidiabetic, anti-infective, and anti-inflammatory properties . Specifically, research indicates that aurone derivatives can function as kinase inhibitors and may interact with targets such as DARK2, PPAR-γ, and PTP1B, which are relevant in metabolic disorder research . Furthermore, certain aurone scaffolds have shown immunomodulatory effects in preclinical models, inhibiting the production of pro-inflammatory cytokines like TNF-α . The structural motif of the 5-methylfuran group, as present in this compound, is a feature found in various bioactive molecules and is often explored in the synthesis of novel chalcone and heterocyclic compounds for pharmacological investigation . This product is provided "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-6-methoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-3-4-11(18-9)8-14-15(16)12-6-5-10(17-2)7-13(12)19-14/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSRZYQQFAAAR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves a series of organic reactions. One common method is the condensation reaction between 6-methoxybenzofuran-3(2H)-one and 5-methylfuran-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives related to benzofuran compounds exhibit antimicrobial properties. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been tested against a range of pathogens, including Gram-positive cocci and Gram-negative rods, demonstrating notable antimicrobial activity . The structural similarity of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one suggests it may also possess similar properties, warranting further investigation.

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects, particularly in relation to acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's . The potential of this compound as a dual-action agent could be explored further to assess its efficacy in neuroprotection.

Optoelectronic Properties

The optoelectronic properties of benzofuran derivatives have garnered attention for applications in organic electronics. Studies on related compounds have shown promising results in terms of UV absorption and photoconductivity . The unique structure of this compound could lead to advancements in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the condensation of benzofuran derivatives with furan-based compounds. The general synthetic approach includes refluxing appropriate starting materials in solvents such as acetonitrile or THF, followed by purification through chromatography .

Characterization Techniques

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds . For example, the IR spectra typically reveal characteristic peaks corresponding to functional groups present in the compound.

Case Studies

StudyFindingsApplications
Study 1Demonstrated antimicrobial activity of methyl 5-methoxy derivatives against various pathogensPotential use in developing new antimicrobial agents
Study 2Explored neuroprotective effects via acetylcholinesterase inhibitionImplications for Alzheimer's treatment
Study 3Investigated optoelectronic properties leading to high photoconductivityApplications in OLEDs and solar cells

Mechanism of Action

The mechanism of action of (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity .

Comparison with Similar Compounds

Substituent Variations on the Methylene Group

The nature of the methylene-linked substituent significantly impacts physicochemical and biological properties:

Compound Name Methylene Substituent Key Properties Reference ID
Target Compound 5-Methylfuran-2-yl Not explicitly reported in evidence, but furan derivatives often enhance lipophilicity and metabolic stability.
(Z)-2-((1H-Pyrrol-2-yl)Methylene) Derivative Pyrrol-2-yl Yield : 62%; m.p. : 137–139°C; Exhibits hydrogen bonding via -NH group, potentially altering solubility.
(Z)-2-(Pyridin-4-ylMethylene) Derivative (5b) Pyridin-4-yl Anticancer Activity : IC₅₀ < 100 nM against PC-3 prostate cancer cells; inhibits tubulin polymerization via colchicine-binding site.
(Z)-2-(3-Hydroxy-4-Methoxybenzylidene) (6v) 3-Hydroxy-4-methoxybenzylidene Yield : 63.2%; m.p. : 187.6–188.5°C; Polar hydroxyl group may improve aqueous solubility.
(Z)-2-(3,4-Dimethoxybenzylidene) (6w) 3,4-Dimethoxybenzylidene Yield : 93.5%; m.p. : 218.9–219.6°C; Increased methoxy groups enhance electron-donating effects, altering reactivity.

Key Observations :

  • Furan vs. Pyrrole : The target compound’s 5-methylfuran group lacks the hydrogen-bonding capability of pyrrole’s -NH (as in ), which may reduce solubility but improve membrane permeability.
  • Aromatic vs.

Substituent Variations on the Benzofuran Core

The position and type of substituents on the benzofuran ring influence electronic properties and bioactivity:

Compound Name Benzofuran Substituent Key Properties Reference ID
Target Compound 6-Methoxy Methoxy groups are electron-donating, stabilizing the carbonyl group at position 3 and modulating redox potential.
(Z)-6-Hydroxy-2-(Quinolin-5-ylMethylene) (A6) 6-Hydroxy HRMS : m/z 290.0812; Hydroxy group increases polarity and potential for hydrogen bonding, impacting pharmacokinetics.
(Z)-6-((2,6-Dichlorobenzyl)Oxy) Derivative (5b) 6-(2,6-Dichlorobenzyloxy) Synthesis : 58% yield; Chlorine atoms enhance electronegativity, improving binding to hydrophobic pockets in proteins.
(Z)-4-Hydroxy-6-Methoxy Derivative (15) 4-Hydroxy-6-methoxy Molecular Weight : 343.0486; Hydroxy group at position 4 may confer antioxidant activity via radical scavenging.

Key Observations :

  • 6-Methoxy vs.
  • Halogenated Derivatives : Dichlorobenzyloxy (in 5b) enhances cytotoxicity but may introduce toxicity risks .

Key Observations :

  • Selectivity: Compound 5b’s selectivity for cancer cells over normal lymphocytes highlights the role of substituents in target specificity .
  • Structural Requirements : A methoxy or halogenated benzylidene group (as in 5b) correlates with potent tubulin inhibition .

Key Observations :

  • Spectroscopic Trends : Methoxy and hydroxy groups produce distinct ¹H NMR shifts, aiding structural elucidation .
  • HRMS Accuracy : High-resolution mass spectrometry confirms molecular formulas, critical for validating synthetic outcomes .

Biological Activity

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's unique structure contributes to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name : this compound
Molecular Formula : C18H16O4
Molecular Weight : 296.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

  • Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent anticancer properties without affecting normal cells .
  • Apoptosis Induction : The compound activates apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and influencing caspase activation pathways. This leads to mitochondrial dysfunction and the release of cytochrome c, which is critical for apoptosis .
  • Antimicrobial Activity : Preliminary research suggests that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Experimental Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

StudyBiological ActivityModelIC50 Value
Abdelfatah et al. (2022)Cytotoxicity against K562 cellsIn vitro5 μM
MDPI Study (2023)Apoptosis induction in cancer cellsFlow cytometry analysisN/A
PMCI Research (2021)Antimicrobial effectsBacterial strainsN/A

Detailed Findings

  • Cytotoxicity : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by disrupting cell cycle progression and inducing apoptosis through ROS generation .
  • Apoptosis Mechanism : The compound's ability to induce apoptosis was confirmed using the Annexin V-FITC assay, which showed increased phosphatidylserine exposure on the cell membrane, a hallmark of early apoptotic events .
  • Antimicrobial Potential : The compound has shown effectiveness against various bacterial strains, suggesting its potential as a novel antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved in this activity .

Q & A

What are the established synthetic methodologies for (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, and how do reaction conditions influence stereoselectivity?

Answer:
Synthesis typically involves Claisen-Schmidt condensation between substituted benzofuran precursors and aldehydes. For example:

  • Base-mediated reactions : NaH/THF promotes deprotonation and condensation, as seen in analogous benzofuran derivatives .
  • Oxidative cyclization : Agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) enable efficient cyclization at room temperature .
  • Solvent effects : Hexafluoropropan-2-ol enhances electrophilicity in acid-catalyzed dehydration steps .

Steroselectivity is influenced by:

  • Steric hindrance : Bulky substituents favor the Z-isomer by reducing rotational freedom .
  • Temperature : Lower temperatures stabilize kinetic products (Z-configuration) .

Which spectroscopic and crystallographic techniques are essential for confirming the Z-configuration and purity of this compound?

Answer:

  • NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity between the exocyclic double bond protons and adjacent groups (e.g., methoxy), confirming Z-geometry .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated in structurally related benzofuran derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated double bond absorption .

What pharmacological activities have been reported for benzofuran derivatives structurally similar to this compound?

Answer:
Benzofuran scaffolds exhibit diverse bioactivities:

Activity Mechanism/Application Evidence
Antimicrobial Disruption of bacterial cell membranes
Antitumor Inhibition of kinase enzymes or DNA topoisomerases
Anti-inflammatory Modulation of COX-2 or NF-κB pathways
Antiviral Interference with viral replication machinery

(Advanced) How can researchers optimize reaction parameters to improve yields in the key cyclization step during synthesis?

Answer:

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature gradients : Stepwise heating (e.g., 0°C → reflux) minimizes side reactions .
  • Additives : Molecular sieves or drying agents (MgSO₄) remove water, shifting equilibrium toward product .

(Advanced) What methodologies are recommended to reconcile discrepancies in reported bioactivity data for benzofuran-based compounds?

Answer:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values across studies for comparability .
  • Purity validation : HPLC or TLC ensures compound integrity before bioassays .
  • Cell line specificity : Test multiple cell lines (e.g., HeLa, MCF-7) to account for variability .
  • Enzyme assays : Compare results with positive controls (e.g., doxorubicin for antitumor activity) .

(Advanced) What role does the Z-isomer configuration play in modulating enzyme inhibition efficacy compared to the E-isomer?

Answer:

  • Spatial orientation : The Z-isomer's planar structure allows better π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen bonding : Methoxy groups in the Z-configuration align with polar pockets (e.g., in kinases) .
  • Case study : Analogous Z-configured benzofurans showed 3–5× higher inhibitory activity against CYP450 than E-isomers .

(Advanced) How can computational chemistry tools predict the binding modes of this compound with target enzymes?

Answer:

  • Docking simulations (AutoDock Vina) : Predict binding affinities and poses using crystal structures of target enzymes (e.g., PDB: 1T46 for kinases) .
  • DFT calculations : Analyze charge distribution and frontier orbitals to identify reactive sites .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

(Advanced) What strategies are effective for introducing diverse substituents at the C-2 and C-3 positions to enhance biological activity?

Answer:

  • C-2 modifications :
    • Electron-withdrawing groups (Cl, NO₂) : Enhance electrophilicity for nucleophilic attack in enzyme pockets .
    • Aromatic extensions : Furan or thiophene rings improve π-stacking interactions .
  • C-3 modifications :
    • Methoxy or hydroxyl groups : Increase solubility and hydrogen-bonding potential .
    • Methyl groups : Improve metabolic stability via steric shielding .

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